1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one is a compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of the triazole ring, along with the diphenyl and propanone moieties, contributes to the compound’s unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 1,3-diphenyl-2-propanone with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activities of 1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one are attributed to its ability to interact with specific molecular targets. The triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . Additionally, the diphenyl and propanone moieties can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other similar compounds, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but different position of the triazole ring.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Lacks the carbonyl group present in this compound.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: Contains an additional carbonyl group and a longer carbon chain.
The uniqueness of this compound lies in its specific combination of the triazole ring, diphenyl groups, and the propanone moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65871-78-5 |
---|---|
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
1,1-diphenyl-1-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C17H15N3O/c1-14(21)17(20-13-18-12-19-20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI-Schlüssel |
BSPCZKHHFNNQPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)N3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.